Azide-SS-biotin

Description

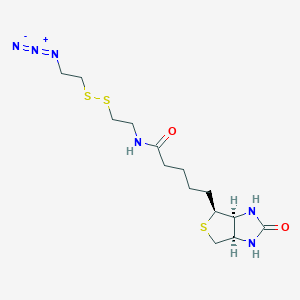

Structure

3D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-azidoethyldisulfanyl)ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O2S3/c15-20-17-6-8-25-24-7-5-16-12(21)4-2-1-3-11-13-10(9-23-11)18-14(22)19-13/h10-11,13H,1-9H2,(H,16,21)(H2,18,19,22)/t10-,11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWHTSPPRPEKSH-GVXVVHGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCSSCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N6O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architect of Reversible Bioconjugation: A Technical Guide to Azide-SS-Biotin in Click Chemistry

For researchers, scientists, and drug development professionals at the forefront of innovation, the ability to selectively capture, isolate, and release biomolecules is paramount. This guide provides an in-depth exploration of Azide-SS-biotin, a powerful chemical probe that marries the precision of click chemistry with the ingenuity of a cleavable linker. We will dissect its mechanism of action, provide field-proven insights into its application, and offer robust protocols to ensure experimental success.

Foundational Principles: The Synergy of Click Chemistry and Reversible Biotinylation

The elegance of this compound lies in the integration of two key chemical principles: the bioorthogonality of click chemistry and the reversible nature of a disulfide bond. This combination allows for the highly specific labeling of target molecules and their subsequent release under mild conditions, a critical feature for downstream applications such as mass spectrometry and functional assays.

Click Chemistry: A Revolution in Bioconjugation

"Click chemistry" refers to a class of reactions that are rapid, specific, and high-yielding, and that proceed under benign, aqueous conditions.[1][2] The most prominent examples used in conjunction with this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][]

-

CuAAC: This reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[][6] It is known for its fast reaction kinetics and high efficiency.[6][7]

-

SPAAC: To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC utilizes a strained cyclooctyne that reacts spontaneously with an azide.[][8] This catalyst-free approach is ideal for live-cell imaging and in vivo studies.[9]

The azide group on this compound serves as the "warhead" for these click reactions, enabling it to specifically couple with biomolecules that have been metabolically, enzymatically, or chemically tagged with an alkyne or a strained cyclooctyne.[3]

The Disulfide Linker: An Engineered Release Mechanism

The core of this compound's reversibility is its disulfide (-S-S-) linker.[10][11] This bond is stable under typical physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[][] This controlled cleavage allows for the gentle elution of biotinylated molecules from streptavidin affinity matrices, preserving their integrity for further analysis.[14][15]

The Mechanism of Action: A Step-by-Step Visualization

The utility of this compound can be understood as a three-phase process: labeling, capture, and release.

Phase 1: Bioorthogonal Labeling via Click Chemistry

The initial step involves the covalent attachment of this compound to a target biomolecule that has been pre-functionalized with an alkyne group.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

This diagram illustrates the CuAAC reaction where an alkyne-modified biomolecule and this compound are joined in the presence of a copper(I) catalyst to form a stable triazole linkage. A similar, catalyst-free reaction occurs in SPAAC with a strained alkyne.

Phase 2: Affinity-Based Capture

The newly biotinylated biomolecule can now be selectively captured from a complex mixture using an affinity matrix functionalized with streptavidin or avidin. The high affinity between biotin and streptavidin ensures efficient and specific enrichment.[16][17]

Caption: Capture of biotinylated biomolecules by streptavidin beads.

Phase 3: Reductive Cleavage and Release

The final and most critical step is the release of the captured biomolecule. The addition of a reducing agent cleaves the disulfide bond within the this compound linker, liberating the target molecule from the affinity matrix while the biotin tag remains bound.

Caption: Reductive cleavage of the disulfide bond for biomolecule release.

Experimental Protocols: A Guide to Practical Application

The following protocols provide a framework for the use of this compound in a typical proteomics workflow. It is essential to optimize concentrations and incubation times for specific experimental systems.

Protocol 1: Metabolic Labeling of Proteins with an Alkyne-Containing Amino Acid

This protocol describes the incorporation of an alkyne handle into newly synthesized proteins in cell culture.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Methionine-free medium

-

L-Azidohomoalanine (AHA) or a suitable alkyne-containing amino acid analog

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells to the desired confluency in complete medium.

-

Wash the cells once with warm PBS.

-

Incubate the cells in methionine-free medium for 1 hour to deplete endogenous methionine stores.

-

Replace the medium with methionine-free medium supplemented with the alkyne-containing amino acid (e.g., 25-50 µM L-propargylglycine).

-

Incubate for 4-24 hours, depending on the desired labeling extent and protein turnover rates.

-

Wash the cells twice with ice-cold PBS and proceed to cell lysis.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol details the "clicking" of this compound onto the alkyne-labeled proteins in a cell lysate.

Materials:

-

Alkyne-labeled cell lysate (from Protocol 1)

-

This compound (e.g., from a 10 mM stock in DMSO)

-

Copper(II) sulfate (CuSO₄) (e.g., from a 50 mM stock in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (e.g., from a 50 mM stock in water)

-

Sodium ascorbate (e.g., from a 100 mM stock in water, freshly prepared)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Adjust the protein concentration of the cell lysate to 1-5 mg/mL with lysis buffer.

-

To 1 mg of protein lysate, add the following reagents in the specified order, vortexing gently after each addition:

-

This compound to a final concentration of 100 µM.

-

THPTA to a final concentration of 1 mM.

-

CuSO₄ to a final concentration of 1 mM.

-

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

-

Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

Protocol 3: Enrichment of Biotinylated Proteins and Reductive Elution

This protocol describes the capture of the biotinylated proteins and their subsequent release.

Materials:

-

CuAAC-reacted lysate (from Protocol 2)

-

Streptavidin-agarose beads or magnetic beads

-

Wash buffer (e.g., PBS with 0.1% SDS)

-

Elution buffer (e.g., 50 mM DTT in PBS, freshly prepared)

Procedure:

-

Equilibrate the streptavidin beads by washing them three times with wash buffer.

-

Add the CuAAC-reacted lysate to the equilibrated beads and incubate for 1-2 hours at room temperature with gentle rotation.

-

Wash the beads extensively with wash buffer (at least 5 washes) to remove non-specifically bound proteins.

-

To elute the captured proteins, add the elution buffer to the beads and incubate for 30-60 minutes at 56°C with shaking.

-

Collect the supernatant containing the released proteins for downstream analysis (e.g., SDS-PAGE, Western blot, or mass spectrometry).

Data Presentation and Interpretation

For robust and reproducible results, careful data analysis is crucial. Below is a summary of key parameters and expected outcomes.

| Parameter | CuAAC | SPAAC | Considerations |

| Reaction Speed | Fast | Generally slower than CuAAC | Reaction times may need optimization for SPAAC. |

| Biocompatibility | Potentially cytotoxic due to copper | High, no toxic catalyst required | SPAAC is preferred for live-cell applications.[] |

| Reagent Stability | Azide and alkyne are stable | Strained cyclooctynes can be less stable | Store reagents as recommended by the manufacturer. |

| Cleavage Efficiency | High with fresh reducing agent | High with fresh reducing agent | Incomplete cleavage can lead to loss of target proteins. |

Conclusion: A Versatile Tool for Modern Life Science Research

This compound stands as a testament to the power of chemical innovation in biological discovery. Its unique combination of a bioorthogonal azide handle and a cleavable disulfide linker provides researchers with an elegant and efficient method for the reversible biotinylation of a wide range of biomolecules.[10] By understanding the underlying chemical principles and adhering to optimized protocols, scientists can confidently employ this versatile tool to unravel the complexities of the proteome, accelerate drug discovery, and push the boundaries of our understanding of biological systems. The ability to specifically label, capture, and then gently release targets of interest opens up new avenues for research that were previously challenging to explore.[18][19]

References

-

Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics. Journal of Proteome Research. [Link]

-

Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics. PubMed. [Link]

-

Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. Journal of the American Chemical Society. [Link]

-

Direct Detection of Biotinylated Proteins by Mass Spectrometry. ACS Publications. [Link]

-

Direct Detection of Biotinylated Proteins by Mass Spectrometry. PMC - NIH. [Link]

-

Design of cleavable linkers and applications in chemical proteomics. mediaTUM. [Link]

-

Direct Detection of Biotinylated Proteins by Mass Spectrometry. ACS Figshare. [Link]

-

This compound, CAS 1620523-64-9. AxisPharm. [Link]

-

Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. Unknown Source. [Link]

-

Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC - NIH. [Link]

-

Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "Click" Chemistry. PubMed. [Link]

-

Strain-Promoted Azide-Alkyne Cycloaddition. Unknown Source. [Link]

-

Biotin conjugation by Strain-promoted Alkyne-Azide Cycload ditions... ResearchGate. [Link]

-

Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PMC - PubMed Central. [Link]

-

A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. PubMed. [Link]

-

Protocol: Click-Chemistry Labeling of Biomolecules and DNA. Unknown Source. [Link]

-

Linkers for ADCs. NJ Bio, Inc.. [Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

-

Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. PMC - NIH. [Link]

-

Click Chemistry (Azide / alkyne reaction). Interchim. [Link]

-

Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry. PMC - PubMed Central. [Link]

Sources

- 1. abpbio.com [abpbio.com]

- 2. interchim.fr [interchim.fr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 6. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jenabioscience.com [jenabioscience.com]

- 8. A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 10. This compound, CAS 1620523-64-9 | AxisPharm [axispharm.com]

- 11. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Azide-SS-Biotin Labeling: Principles and Protocols

<_ _>

Abstract

This technical guide provides a comprehensive overview of Azide-SS-Biotin labeling, a powerful chemoselective ligation technique widely used in proteomics and drug development. We will delve into the core principles of this methodology, detailing the chemical rationale behind its components and reaction mechanisms. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the field-proven insights necessary to make informed experimental choices, ensure data integrity, and troubleshoot potential issues. We will explore the versatility of this reagent in applications such as the enrichment of newly synthesized proteins and the identification of post-translationally modified biomolecules.

Introduction: The Power of Chemoselective and Cleavable Biotinylation

In the complex milieu of a cell or biological lysate, the ability to selectively tag and isolate specific biomolecules is paramount for understanding their function, interactions, and dynamic changes. Chemoselective ligation, a class of reactions that occur specifically between designated functional groups without interfering with the surrounding biological environment, provides a powerful tool for such targeted labeling.[1] The this compound labeling strategy leverages this principle, combining the precision of bio-orthogonal "click chemistry" with the robust biotin-streptavidin interaction and the added advantage of a cleavable linker.[2][3]

This trifunctional reagent consists of three key components:

-

An azide group that serves as a bio-orthogonal handle for selective reaction.[4]

-

A disulfide (-S-S-) bond that acts as a cleavable linker, allowing for the release of labeled molecules under mild reducing conditions.[4]

-

A biotin moiety for high-affinity capture onto streptavidin-conjugated supports.[2]

The strength of the biotin-streptavidin interaction can make the recovery of labeled proteins from affinity resins challenging.[3] The incorporation of a cleavable linker, such as the disulfide bond in this compound, elegantly circumvents this issue, enabling the efficient release of captured biomolecules for downstream analysis, such as mass spectrometry.[2][5][6] This guide will provide a detailed exploration of the principles and practical applications of this versatile tool.

Core Principles: A Mechanistic Deep Dive

The successful application of this compound labeling hinges on a thorough understanding of the underlying chemical principles. This section will dissect the key reactions and components that drive this powerful technique.

The Bio-orthogonal Reaction: Azide-Alkyne Cycloaddition

The azide group on the this compound reagent is one half of a highly specific and efficient bio-orthogonal reaction pair.[3] It reacts with an alkyne-functionalized biomolecule through a process known as azide-alkyne cycloaddition, a prime example of a "click" reaction.[3][6] This reaction can be performed in two main ways:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used method where a copper(I) catalyst facilitates the formation of a stable triazole linkage between the azide and a terminal alkyne.[7] It is crucial to use a copper-chelating ligand to prevent oxidation of the catalyst and minimize side reactions.[8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living cells where the cytotoxicity of copper is a concern, SPAAC offers a catalyst-free alternative.[7] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide.[7]

The choice between CuAAC and SPAAC depends on the experimental context, with CuAAC generally offering faster kinetics and SPAAC providing superior biocompatibility for live-cell imaging.[9]

The Cleavable Linker: The Disulfide Bond

The disulfide bond within the this compound linker is the key to the reversible nature of this labeling technique.[4] This bond is stable under typical physiological and labeling conditions but can be readily cleaved by the addition of reducing agents.[4] Commonly used reducing agents include:

-

Dithiothreitol (DTT)

-

Tris(2-carboxyethyl)phosphine (TCEP) [10]

-

β-mercaptoethanol (BME)

This controlled cleavage allows for the gentle elution of the captured biomolecules from the streptavidin resin, leaving the biotin tag behind.[2] This is particularly advantageous for mass spectrometry-based proteomics, as it reduces background signals from the streptavidin support and the biotin moiety itself.

The Affinity Tag: Biotin

Biotin's extremely high affinity for streptavidin and its derivatives (like avidin and neutravidin) is the cornerstone of the enrichment process.[2] This interaction is one of the strongest non-covalent bonds known in nature, ensuring highly efficient and specific capture of biotinylated molecules from complex mixtures.[2]

Experimental Workflow: From Labeling to Analysis

The following diagram and detailed protocol outline a typical workflow for the enrichment of alkyne-labeled proteins using this compound.

Caption: General workflow for this compound labeling and enrichment.

Detailed Protocol: Enrichment of Nascent Proteins

This protocol provides a framework for the metabolic labeling of newly synthesized proteins with an alkyne-containing amino acid analog, followed by click chemistry with this compound and subsequent enrichment.

Materials:

-

Cells of interest

-

Methionine-free cell culture medium

-

L-Homopropargylglycine (HPG) or other alkyne-labeled amino acid analog

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

This compound reagent

-

Copper(II) sulfate (CuSO4)

-

Copper-chelating ligand (e.g., THPTA)

-

Sodium ascorbate

-

Streptavidin-conjugated magnetic beads

-

Wash buffers (e.g., PBS with varying concentrations of detergents)

-

Elution buffer (e.g., PBS with 50 mM DTT)

Procedure:

-

Metabolic Labeling:

-

Plate cells at the desired density and allow them to adhere overnight.[11]

-

Wash cells with pre-warmed PBS and then incubate in methionine-free medium for 30-60 minutes to deplete endogenous methionine.[12]

-

Replace the medium with methionine-free medium containing the desired concentration of HPG (e.g., 50 µM).[11]

-

Incubate for the desired labeling period (e.g., 30 minutes to several hours) under optimal cell culture conditions.[11]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS to remove excess labeling reagent.[13]

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Quantify the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Click Chemistry Reaction (CuAAC):

-

To a designated amount of protein lysate (e.g., 1-5 mg/mL), add the this compound reagent to a final concentration of 20-100 µM.[14]

-

Add the copper-chelating ligand (e.g., 100 µM THPTA).[14]

-

Add CuSO4 to a final concentration of 20 µM.[14]

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 300 µM.[14]

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.[14]

-

-

Affinity Purification:

-

Equilibrate the streptavidin magnetic beads by washing them with wash buffer.

-

Add the equilibrated beads to the click reaction mixture and incubate for 1 hour at room temperature with gentle rotation to allow for binding.

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Perform a series of stringent washes to remove non-specifically bound proteins. This may include washes with high salt, urea, and detergents.[8]

-

-

Elution:

-

After the final wash, resuspend the beads in elution buffer containing a reducing agent (e.g., 50 mM DTT in PBS).

-

Incubate for 60-90 minutes at room temperature or 30 minutes at a slightly elevated temperature (e.g., 37°C) to facilitate cleavage of the disulfide bond.[10][15]

-

Separate the beads with a magnetic stand and collect the supernatant containing the enriched, now tag-free, proteins.

-

-

Downstream Analysis:

-

The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or, most commonly, mass spectrometry-based proteomic identification and quantification.

-

Self-Validating Systems: Ensuring Trustworthiness in Your Results

To ensure the scientific integrity of your this compound labeling experiments, it is crucial to incorporate a system of self-validation through appropriate controls.

Essential Controls for a Robust Experiment

| Control Type | Purpose | Expected Outcome |

| No Alkyne Label Control | To assess non-specific binding of the this compound reagent and streptavidin beads. | No or minimal protein enrichment. |

| No this compound Control | To identify proteins that endogenously bind to the streptavidin beads. | Enrichment of known biotinylated proteins (e.g., carboxylases), but not the target alkyne-labeled proteins. |

| Competition Control | To confirm the specificity of the biotin-streptavidin interaction. | Pre-incubation with free biotin should significantly reduce the enrichment of labeled proteins. |

| No Copper Catalyst Control (for CuAAC) | To verify that the labeling is dependent on the click reaction. | No or minimal labeling of the target proteins. |

Troubleshooting Common Issues

High background is a common challenge in biotin-azide click chemistry experiments.[8] Here are some key areas to troubleshoot:

-

Excess Biotin-Azide Reagent: Ensure complete removal of unreacted biotin-azide after the click reaction.[8]

-

Non-Specific Binding: Pre-clear your lysate with unconjugated streptavidin beads and optimize blocking conditions, avoiding milk-based blockers which contain endogenous biotin.[8]

-

Suboptimal Click Reaction: Optimize reagent concentrations, ensure the freshness of the sodium ascorbate solution, and avoid buffers containing primary amines (e.g., Tris) that can chelate copper.[8]

Advanced Applications and Field-Proven Insights

The versatility of this compound extends beyond the simple enrichment of newly synthesized proteins. Here are some advanced applications and insights from the field:

-

Quantitative Proteomics: this compound labeling can be coupled with quantitative mass spectrometry techniques, such as Tandem Mass Tag (TMT) labeling, to profile changes in protein synthesis or modification levels across different experimental conditions.[16][17]

-

Post-Translational Modification (PTM) Studies: By using metabolic precursors that are incorporated into specific PTMs (e.g., azido-sugars for glycosylation), this technique can be used to enrich and identify proteins with those modifications.[18]

-

Drug Target Identification: Alkyne-modified small molecule drugs or probes can be used to label their protein targets in cells or lysates. Subsequent reaction with this compound allows for the enrichment and identification of these targets.

Expert Insight: When performing quantitative proteomics, the choice of enrichment strategy can significantly impact the number of identified peptides. Studies have shown that enriching for labeled peptides after proteolytic digestion can yield a greater number of identifications compared to enrichment at the protein level.[16][17][19]

Conclusion: A Powerful and Adaptable Tool for Modern Research

This compound labeling, grounded in the principles of chemoselective ligation and reversible biotinylation, stands as a powerful and adaptable technique in the modern researcher's toolkit. Its ability to specifically label, enrich, and release target biomolecules from complex mixtures has opened new avenues for discovery in proteomics, drug development, and beyond. By understanding the core principles, meticulously planning experimental workflows with appropriate controls, and leveraging insights from the field, scientists can confidently employ this method to unravel the intricate molecular mechanisms of life.

References

- Application Note: Quantitative Proteomic Analysis Using a Cleavable Biotin Probe. Benchchem.

- Technical Support Center: Troubleshooting High Background in Biotin-Azide Click Chemistry. Benchchem.

- Click-iT® HPG Alexa Fluor® Protein Synthesis Assay Kits User Guide. Thermo Fisher Scientific. Pub. no. MAN0007575.

- Biotin-PEG3-SS-azide | ADC Linker. MedchemExpress.com.

- Developing a new cleavable crosslinker reagent for in-cell crosslinking. PMC.

- Validating Biotin-PEG6-Azide Labeling Efficiency by Mass Spectrometry: A Comparative Guide. Benchchem.

- Chemoselective Ligation Applications and Mechanisms. Creative Proteomics.

- Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity. ACS Publications.

- Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics. PMC - NIH.

- Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity. PubMed.

- Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes. bioRxiv.

- Cleavable biotin probes for labeling of biomolecules via azide-alkyne cycloaddition. SciSpace.

- Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition.

- This compound, CAS 1620523-64-9. AxisPharm.

- NHS-SS-Biotin Biotinylation Protocol. ProteoChem.

- Why am I seeing non specific labelling of protein in lysate by biotin azide?. ResearchGate.

- Sulfo-NHS-SS-Biotin.

- Protein Synthesis Assays. Thermo Fisher Scientific - US.

- Click-iT® Metabolic Labeling Reagents for Proteins. Thermo Fisher Scientific.

Sources

- 1. Chemoselective Ligation Applications and Mechanisms - Creative Proteomics [creative-proteomics.com]

- 2. Developing a new cleavable crosslinker reagent for in-cell crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, CAS 1620523-64-9 | AxisPharm [axispharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. store.sangon.com [store.sangon.com]

- 14. researchgate.net [researchgate.net]

- 15. proteochem.com [proteochem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protein Synthesis Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. biorxiv.org [biorxiv.org]

Understanding the cleavable disulfide bond in Azide-SS-biotin.

An In-Depth Technical Guide to the Cleavable Disulfide Bond in Azide-SS-Biotin

Introduction: The Power of a Reversible Link

In the intricate landscape of chemical biology and proteomics, the ability to selectively label, capture, and subsequently release a target biomolecule is paramount. This compound has emerged as a cornerstone reagent in this field, ingeniously combining three functional moieties: an azide for bio-orthogonal conjugation, biotin for high-affinity capture, and a centrally located, cleavable disulfide bond that provides a crucial element of reversibility.[1][2] This guide provides an in-depth exploration of the core of this molecule's utility—the disulfide linker—offering researchers the foundational knowledge required to harness its full potential.

The azide group serves as a chemical handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a reaction celebrated for its high efficiency and specificity in complex biological mixtures.[3][4][5] Once the target molecule, modified with an alkyne group, is "clicked" with this compound, the biotin tag facilitates powerful affinity purification via its extraordinarily strong interaction with streptavidin.[6][7] However, the true elegance of this system lies in the disulfide bond. Its ability to be selectively cleaved under mild reducing conditions allows for the gentle elution of the captured biomolecule, leaving the biotin tag behind and enabling clean recovery for downstream analysis such as mass spectrometry.[8][9][10]

The Chemistry of Reductive Cleavage: Breaking the S-S Bond

The disulfide bond (S-S) is a covalent linkage formed from the oxidation of two thiol groups (-SH). Its cleavage is a reductive process, most commonly achieved in the laboratory using thiol-based reagents like dithiothreitol (DTT) or phosphine-based reagents like tris(2-carboxyethyl)phosphine (TCEP).[11][12][13] Understanding the distinct mechanisms of these reagents is critical for experimental design and optimization.

Mechanism 1: Thiol-Disulfide Exchange with DTT

DTT is a classic and highly effective reducing agent that operates via a two-step thiol-disulfide exchange.[14] In the first step, one of DTT's thiol groups attacks the disulfide bond in the this compound linker, forming a mixed disulfide and releasing one of the newly formed thiols. In the second, intramolecular step, the second thiol on the DTT molecule attacks the mixed disulfide, resulting in the release of the fully reduced target molecule and the formation of a stable, cyclic oxidized DTT. This intramolecular cyclization is the thermodynamic driving force that makes the reaction highly efficient.[15]

Experimental Design: Causality and Key Choices

The success of an experiment using this compound hinges on the rational selection of reagents and optimization of reaction conditions. Each choice has a direct causal effect on the outcome.

Choosing the Right Reducing Agent

The decision between DTT and TCEP is a critical first step and depends entirely on the experimental context. There is no universally "better" agent, only one that is more appropriate for a given application.

| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | Rationale for Choice |

| Mechanism | Reversible Thiol-Disulfide Exchange | Irreversible SN2 Attack | TCEP is preferred when re-oxidation is a concern. [16] |

| Effective pH Range | ~7.0 - 9.0 | 1.5 - 8.5 | TCEP's effectiveness over a broad pH range provides greater flexibility. [15][17][18] |

| Stability | Prone to air oxidation | Highly stable in solution (except in PBS at neutral pH) | TCEP is better for longer incubations or when preparing master mixes in advance. [13][18] |

| Odor | Strong, unpleasant | Odorless | TCEP improves the laboratory environment. [13][18] |

| Thiol Content | Contains thiols | Thiol-free | TCEP is essential if downstream steps involve thiol-reactive chemistry (e.g., maleimides). [13][15] |

| Compatibility | Standard choice for SDS-PAGE | Incompatible with isoelectric focusing (IEF) due to its charge. [15] | The choice must align with the final analytical method. |

Optimizing Cleavage Conditions

-

Concentration: A sufficient molar excess of the reducing agent is crucial for driving the cleavage reaction to completion. Typical starting concentrations are 20-50 mM for DTT or 10-20 mM for TCEP. [17]* Temperature & Time: Cleavage is often performed at room temperature for 30-60 minutes. For more robust disulfide bonds, increasing the temperature (e.g., 37-50°C) or extending the incubation time can improve efficiency. [17][19]* pH: The chosen pH must be compatible with both the reducing agent and the stability of the target biomolecule. DTT efficiency drops significantly below pH 7 because its thiol groups become protonated and less nucleophilic. [20]TCEP remains effective at lower pH values. [18]* Additives: If the target protein precipitates upon reduction—a common issue caused by the exposure of previously buried hydrophobic regions—the addition of denaturants like 6 M urea or 2 M guanidine-HCl to the elution buffer can maintain solubility. [13]

Workflow Protocol: Affinity Purification and Cleavage

This protocol outlines a self-validating system for the enrichment of an alkyne-modified protein of interest from a complex cell lysate.

Detailed Step-by-Step Methodology

1. Labeling via Click Chemistry:

-

To 500 µL of cell lysate containing the alkyne-modified protein (1-2 mg/mL), add the this compound probe to a final concentration of 100 µM.

-

Prepare a fresh click catalyst master mix. For a robust reaction, use a copper source (e.g., 1 mM CuSO₄), a reducing agent to maintain copper in the Cu(I) state (e.g., 5 mM sodium ascorbate), and a copper-chelating ligand to stabilize the catalyst and protect the protein (e.g., 5 mM THPTA). [21]* Rationale: The ligand is critical for preventing copper-mediated protein degradation and improving reaction efficiency. [22]* Add the catalyst mix to the lysate and incubate for 1-2 hours at room temperature with gentle rotation.

2. Affinity Capture:

-

Equilibrate 50 µL of streptavidin-agarose or magnetic beads by washing them three times with a suitable binding buffer (e.g., PBS with 0.1% Tween-20).

-

Add the equilibrated beads to the click-labeled lysate.

-

Incubate for 1-2 hours at 4°C with end-over-end rotation to allow for efficient binding of the biotinylated proteins to the streptavidin beads.

3. Washing:

-

Rationale: This is the most critical phase for reducing background and ensuring the final eluate is pure. A series of stringent washes is a self-validating step; if the target remains bound, the interaction is specific.

-

Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant.

-

Perform a series of washes, moving from less to more stringent conditions. For example:

-

Wash 1: 1 mL of PBS + 1 M NaCl (disrupts ionic interactions).

-

Wash 2: 1 mL of 6 M Urea in buffer (disrupts hydrogen bonds and denatures weakly-bound contaminants). [22] 3. Wash 3: 1 mL of PBS + 1% SDS (disrupts strong hydrophobic interactions).

-

Final Wash: 1 mL of PBS to remove residual detergents. [22]* Incubate for 5 minutes during each wash step before pelleting the beads.

-

4. Elution via Reductive Cleavage:

-

After the final wash, remove all supernatant.

-

Prepare a fresh elution buffer containing the chosen reducing agent. Example: 100 µL of 50 mM DTT in 50 mM Ammonium Bicarbonate, pH 8.0.

-

Rationale: Ammonium Bicarbonate is a volatile buffer, ideal for samples intended for mass spectrometry as it can be easily removed by lyophilization.

-

Resuspend the beads in the elution buffer and incubate for 1 hour at 37°C with shaking.

-

Pellet the beads and carefully collect the supernatant. This fraction contains your purified, tag-free target protein.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Elution Yield | 1. Incomplete disulfide cleavage.<[13]br>2. Insufficient reducing agent concentration or activity.3. Suboptimal pH for the chosen reducing agent (e.g., DTT at pH < 7). | 1. Increase incubation time or temperature (e.g., 37-50°C).2. Prepare fresh reducing agent solution and increase concentration.3. Ensure buffer pH is optimal for the agent (pH >7.5 for DTT). |

| High Background in Eluate | 1. Insufficient washing.<[22]br>2. Non-specific binding of proteins to the streptavidin beads.3. Excess unreacted this compound probe in the capture step. [22] | 1. Increase the number and stringency of wash steps (use urea, high salt, or SDS).2. Pre-clear the lysate by incubating with unconjugated beads before the capture step.<[22]br>3. Remove excess probe after the click reaction using a desalting column. |

| Protein Precipitation During Elution | 1. Target protein is insoluble in its reduced, unfolded state.<[13]br>2. Exposure of hydrophobic core regions upon disulfide cleavage. | 1. Perform the elution in a buffer containing a denaturant (e.g., 6 M Urea) to maintain protein solubility.2. Try a lower protein concentration during the initial labeling step. |

Conclusion

This compound is a powerful and versatile tool, but its efficacy is not merely plug-and-play. A deep understanding of the chemistry governing its cleavable disulfide linker is essential for designing robust, reliable, and reproducible experiments. By carefully selecting the appropriate reducing agent, optimizing cleavage conditions, and implementing stringent wash protocols, researchers can confidently isolate their biomolecules of interest. This rational approach, grounded in chemical principles, transforms a simple labeling and purification workflow into a high-fidelity system for discovery in proteomics, drug development, and beyond.

References

-

Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. (n.d.). pubs.acs.org. Retrieved January 16, 2026, from [Link]

-

Thannhauser, T. W., Konishi, Y., & Scheraga, H. A. (1984). Sensitive quantitative analysis of disulfide bonds in polypeptides and proteins. Analytical Biochemistry, 138(1), 181-188. Retrieved January 16, 2026, from [Link]

-

Dirks, A. J., et al. (2007). Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]

-

Click Chemistry - Med Chem 101. (n.d.). . Retrieved January 16, 2026, from [Link]

-

How can I cleavage the disulfide bond and create two SH groups? (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Analysis of Disulfide Bond Formation in Therapeutic Proteins. (2018). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

This compound, CAS 1620523-64-9. (n.d.). AxisPharm. Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Biotin-PEG3-SS-azide. (n.d.). Creative Biolabs. Retrieved January 16, 2026, from [Link]

-

Kharlamova, A., et al. (2018). Enhancing Protein Disulfide Bond Cleavage by UV Excitation and Electron Capture Dissociation for Top-Down Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved January 16, 2026, from [Link]

-

TCEP or DTT? (2014). Proteomics and Mass Spectrometry Core Facility. Retrieved January 16, 2026, from [Link]

-

Singh, R., & Whitesides, G. M. (2010). The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents. Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]

-

Cremers, C. M., & Jakob, U. (2013). Quantification of Thiols and Disulfides. Journal of Biological Chemistry. Retrieved January 16, 2026, from [Link]

-

What Chemicals Break Disulfide Bonds? (2025). Science Through Time - YouTube. Retrieved January 16, 2026, from [Link]

-

An, Y., et al. (2019). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Journal of the American Society for Mass Spectrometry. Retrieved January 16, 2026, from [Link]

-

Agard, N. J., et al. (2004). A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology. Retrieved January 16, 2026, from [Link]

-

Azides of Biotin/Desthiobiotin. (n.d.). Jena Bioscience. Retrieved January 16, 2026, from [Link]

-

Why am I seeing non specific labelling of protein in lysate by biotin azide? (2023). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Sensitive quantitative analysis of disulfide bonds in polypeptides and proteins. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

Chrast, L., et al. (2011). Efficient and versatile one-step affinity purification of in vivo biotinylated proteins. Journal of Chromatography A. Retrieved January 16, 2026, from [Link]

Sources

- 1. This compound, CAS 1620523-64-9 | AxisPharm [axispharm.com]

- 2. This compound | C14H24N6O2S3 | CID 102514833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Click Chemistry – Med Chem 101 [medchem101.com]

- 4. abpbio.com [abpbio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 7. Efficient and versatile one-step affinity purification of in vivo biotinylated proteins: Expression, characterization and structure analysis of recombinant human Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. youtube.com [youtube.com]

- 15. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 16. The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. broadpharm.com [broadpharm.com]

- 19. assets.fishersci.com [assets.fishersci.com]

- 20. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility and Stability of Azide-SS-Biotin Reagents

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core physicochemical properties of Azide-SS-Biotin. Moving beyond simple datasheet parameters, we will delve into the causality behind its solubility and stability, offering field-proven insights and detailed protocols to ensure the success of your experiments.

The Molecular Architecture and Utility of this compound

This compound is not a single molecule but a class of trifunctional reagents designed for sequential bioconjugation and affinity purification. Its power lies in a modular design that combines three key chemical motifs:

-

An Azide Group (-N₃): This moiety serves as a chemical "handle" for covalent ligation. It is most commonly used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "Click Chemistry") or strain-promoted azide-alkyne cycloaddition (SPAAC) to label biomolecules containing a corresponding alkyne group.[1][2]

-

A Disulfide Bond (-S-S-): This is the cornerstone of the reagent's utility in purification workflows. The disulfide bond is stable under standard physiological conditions but can be readily cleaved by mild reducing agents.[1][3] This cleavability allows for the gentle release of captured biomolecules from an affinity matrix.

-

A Biotin Moiety: This vitamin possesses an exceptionally high affinity for streptavidin and avidin proteins (Kd ≈ 10⁻¹⁵ M), forming one of the strongest known non-covalent biological interactions.[4] This interaction is exploited for highly specific capture and enrichment of the labeled biomolecule.

The inclusion of spacer arms, often composed of polyethylene glycol (PEG), is a common structural variation that enhances aqueous solubility and minimizes steric hindrance during binding events.[5][6]

Caption: Modular structure of a typical this compound reagent.

Solubility Properties: From Stock to Working Solution

Achieving and maintaining the solubility of this compound is critical for successful conjugation. Due to the largely hydrophobic nature of the core biotin structure, these reagents are sparingly soluble in aqueous buffers alone.

Primary Solvents and Stock Solution Preparation

The recommended solvent for preparing high-concentration stock solutions is anhydrous dimethyl sulfoxide (DMSO).[7][8] Dimethylformamide (DMF) is also a viable alternative.[9]

Causality: DMSO is a polar aprotic solvent that is highly effective at disrupting the intermolecular forces in the solid-state reagent without reacting with the azide moiety. It is crucial to use anhydrous (dry) DMSO, as absorbed water can lower the solubility of the reagent over time.[7]

| Property | Specification | Source(s) |

| Primary Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous | [7][8] |

| Alternative Solvent | Dimethylformamide (DMF) | [9] |

| Max Stock Conc. | Up to 100 mg/mL (in DMSO) reported for some variants | [7] |

| Water Solubility | Low; improved by PEG linkers but direct dissolution is not advised | [5][6] |

Protocol: Preparing a Stable Stock Solution

This protocol ensures complete dissolution and maximizes the stability of the reagent.

-

Equilibration: Allow the vial of solid this compound reagent to warm to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

-

Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10-50 mM).

-

Dissolution: Vortex the vial for 30 seconds. If particulates remain, sonicate the vial in a water bath for 2-5 minutes until the solution is clear.[7]

-

Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into single-use volumes in low-protein-binding tubes.[7]

-

Storage: Store the aliquots at -20°C for short-term (≤1 month) or -80°C for long-term (≤6 months) storage, protected from light.[7]

Preparation of Aqueous Working Solutions

Direct dilution of a concentrated DMSO stock into aqueous buffers is the standard method for creating a working solution for bioconjugation.

Expert Insight: To avoid precipitation, do not dilute the DMSO stock more than 1:20 (5% final DMSO concentration) into the final aqueous reaction buffer. If precipitation occurs, the final DMSO concentration may need to be increased, or the use of solubility enhancers like PEG300 or Tween-80 may be necessary for certain in-vivo applications.[7]

Stability Profile: A Tale of Two Bonds

The experimental utility of this compound is dictated by the relative stability of its azide and disulfide functionalities.

Solid-State and Solution Storage

Proper storage is paramount to preserving the reagent's integrity.

| Condition | Solid Reagent | Stock Solution (in DMSO) |

| Temperature | -20°C | -20°C (≤1 month) or -80°C (≤6 months) |

| Atmosphere | Desiccated, under Nitrogen is optimal | N/A (sealed vial) |

| Light | Protect from light | Protect from light |

| Shelf Life | >2 years if stored properly | 1-6 months depending on temperature |

| Data synthesized from multiple supplier datasheets.[5][7][8][9] |

Chemical Stability and Reactivity

-

The Azide Group: The azide is a robust functional group that is stable across a wide pH range. However, it will react readily with alkyne- or phosphine-containing molecules.[2] It is also incompatible with strong oxidizing agents.[10]

-

The Disulfide Bond: The disulfide bond is the most labile part of the molecule and is central to its function.

-

pH: It is relatively stable at neutral to acidic pH but becomes increasingly susceptible to reduction at pH > 8.0.

-

Reducing Agents: The bond is intentionally cleaved by thiol-based reducing agents like dithiothreitol (DTT) and β-mercaptoethanol (BME), or by the phosphine-based TCEP.[3][11] This dictates that such agents must be excluded from lysis and reaction buffers until the cleavage step is desired.

-

Caption: Stability requirements for this compound during a typical workflow.

The Disulfide Cleavage Mechanism in Practice

The controlled cleavage of the disulfide bond is the critical elution step in purification workflows.

Mechanism of Reductive Cleavage

Using DTT as an example, the cleavage proceeds via a two-step thiol-disulfide exchange. This reaction is highly efficient and results in the release of the target molecule, which now bears a small thiol tag, while the biotin portion remains bound to the streptavidin resin.[12]

Caption: Schematic of disulfide cleavage for protein elution.

Protocol: Elution from Streptavidin Resin

This protocol provides a general framework for releasing a target protein captured using this compound.

-

Bead Preparation: After the final wash step of your affinity purification, remove the supernatant completely. The beads now have the biotinylated protein of interest bound.

-

Elution Buffer Preparation: Prepare a fresh elution buffer containing a suitable reducing agent. Common concentrations are 20-100 mM DTT or 10-50 mM TCEP in a buffer such as PBS or HEPES.

-

Elution: Resuspend the beads in 1-2 bead volumes of the elution buffer.

-

Incubation: Incubate the slurry at room temperature for 30-60 minutes with gentle end-over-end rotation. For difficult-to-elute proteins, incubation at 37°C may improve efficiency.

-

Collection: Pellet the streptavidin beads using a magnetic stand or centrifugation. Carefully collect the supernatant, which contains your eluted protein.

-

Second Elution (Optional): For maximum recovery, a second round of elution with fresh buffer can be performed.

Trustworthiness Check: The success of this protocol relies on the exclusion of reducing agents in all prior steps. A control sample carried through the workflow without the addition of the reducing agent should yield no eluted protein, validating that the release is specifically due to disulfide cleavage.

References

-

AxisPharm. (n.d.). This compound, CAS 1620523-64-9. AxisPharm. [Link]

-

Carl ROTH. (2015). Safety Data Sheet: Biotin Azide. Carl ROTH. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Müller, F., et al. (2025). Developing a new cleavable crosslinker reagent for in-cell crosslinking. Communications Chemistry, 8(1), 191. [Link]

-

mediaTUM. (n.d.). Design of cleavable linkers and applications in chemical proteomics. mediaTUM, Technische Universität München. [Link]

-

ResearchGate. (n.d.). Mechanisms for disulfide bond (S-S) reduction in the presence of DTT (A) and TCEP (B). ResearchGate. [Link]

Sources

- 1. This compound, CAS 1620523-64-9 | AxisPharm [axispharm.com]

- 2. biotium.com [biotium.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Developing a new cleavable crosslinker reagent for in-cell crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Biotin-PEG3-SS-azide, 2866429-93-6 | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medkoo.com [medkoo.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. carlroth.com [carlroth.com]

- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Bio-orthogonal Labeling with Azide-SS-Biotin

Abstract

Bio-orthogonal chemistry has transformed our ability to study complex biological processes in their native environments.[1][2] This guide provides a comprehensive technical overview of a powerful bio-orthogonal tool: Azide-SS-Biotin. We will delve into the unique trifecta of its chemical moieties—the azide for specific ligation, the biotin for robust enrichment, and the disulfide linker for gentle elution. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, a self-validating protocol for capturing cell-surface glycoproteins, and troubleshooting advice to ensure experimental success.

Introduction: The Power of Specificity and Reversibility

Studying biomolecules within the complex milieu of a living cell presents a significant challenge: how to isolate a specific target without disrupting the very processes we aim to observe. Bio-orthogonal labeling strategies offer a solution by introducing chemical reporters into biomolecules that can be selectively targeted with probes.[2][3][4] These reactions use functional groups, like azides and alkynes, that are absent in biological systems, ensuring that the labeling chemistry is highly specific and does not interfere with native cellular functions.[5][6]

This compound emerges as a particularly elegant tool in this field. It is a cleavable biotin probe composed of three critical parts:

-

An Azide Handle: This small, bio-inert functional group can be metabolically incorporated into various biomolecules, such as glycans, proteins, or lipids.[2][6] It serves as a specific target for bio-orthogonal ligation reactions.

-

A Biotin Moiety: Biotin's extraordinarily high affinity for avidin and streptavidin proteins is the cornerstone of many enrichment strategies in proteomics and molecular biology.[7][8][9]

-

A Cleavable Disulfide (SS) Linker: This is the key to the reagent's versatility. The strong interaction between biotin and streptavidin makes it difficult to recover captured proteins.[7][10] The disulfide bond provides a "release" mechanism, as it can be easily cleaved under mild reducing conditions, allowing for the gentle elution of captured biomolecules.[7][11]

This guide will focus on the application of this compound in conjunction with metabolic labeling to capture and identify cell-surface glycoproteins, a critical class of proteins involved in cell signaling, adhesion, and immune responses.

The Chemistry of this compound: A Trifunctional Design

Understanding the role of each component of this compound is crucial for designing and troubleshooting experiments. The molecule's power lies in the synergistic function of its azide, disulfide linker, and biotin groups.

2.1. The Azide: A Bio-orthogonal Chemical Reporter

The azide group is an ideal chemical reporter for several reasons:

-

Small Size: Its diminutive size minimizes perturbation to the structure and function of the biomolecule it is incorporated into.[6]

-

Abiotic Nature: Azides are virtually absent from biological systems, ensuring that labeling reactions are highly specific.[5][6]

-

Selective Reactivity: Azides participate in highly selective and efficient ligation reactions, most notably the Staudinger ligation and Azide-Alkyne Cycloadditions ("Click Chemistry").[3][5][12]

2.2. The Ligation Reaction: Staudinger vs. Copper-Free Click Chemistry

Once the azide is incorporated into a target biomolecule, it can be ligated to a probe. While copper-catalyzed click chemistry (CuAAC) is highly efficient, the copper catalyst's toxicity is a concern for live-cell labeling.[3][13] Therefore, two primary bio-orthogonal reactions are preferred for live-cell applications:

-

Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine.[2][6] It was one of the first bio-orthogonal reactions developed and is highly selective, enabling labeling in complex environments, including live mice.[6][14] However, its reaction kinetics can be slow.[2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Also known as copper-free click chemistry, this reaction utilizes a strained cyclooctyne that reacts readily with azides without the need for a toxic catalyst.[1][3][6] SPAAC generally offers faster kinetics than the Staudinger ligation, making it highly efficient for live-cell imaging and labeling.[1][13]

2.3. The Disulfide Linker: Enabling Gentle Elution

The bond between biotin and streptavidin is one of the strongest non-covalent interactions known in nature, which makes eluting captured proteins from streptavidin beads challenging, often requiring harsh, denaturing conditions.[7][10] The disulfide bond in this compound provides a strategic weak point. Treatment with mild reducing agents, such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), readily cleaves the S-S bond, releasing the captured biomolecule while the biotin tag remains bound to the beads.[7] This is critical for preserving protein complexes and for downstream analyses like mass spectrometry.

Experimental Design: A Self-Validating Workflow

A well-designed experiment is a self-validating one. When using this compound for affinity purification, it is essential to include proper controls to distinguish specific captures from non-specific background binding.

3.1. Metabolic Labeling: Incorporating the Azide

The first step is to introduce the azide into the target biomolecules. For glycoproteins, this is typically achieved by feeding cells an unnatural sugar precursor containing an azide group. A common example is peracetylated N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized by cells and incorporated into sialic acids on cell-surface glycans.[15][16][17]

3.2. The Importance of Controls

To ensure the trustworthiness of your results, the following controls are essential:

-

No-Label Control (-Azide): Cells are not treated with the azido-sugar but are subjected to the entire pulldown protocol. This control identifies proteins that non-specifically bind to the streptavidin beads.

-

No-Click Control (-Alkyne): Cells are metabolically labeled with the azido-sugar, but the alkyne-biotin reagent is omitted. This control accounts for endogenously biotinylated proteins that will be captured by the streptavidin beads.[9]

A successful experiment will show significant enrichment of target proteins in the experimental sample compared to both controls.

Diagram: Logic of the Self-Validating Workflow

Caption: A diagram illustrating the logic of the self-validating experimental design.

Core Protocol: Capture of Cell-Surface Glycoproteins

This protocol provides a step-by-step methodology for the enrichment of cell-surface glycoproteins from cultured cells using this compound.

4.1. Reagents and Buffers

| Reagent/Buffer | Composition | Notes |

| Metabolic Labeling Medium | Standard cell culture medium | Supplement with Ac4ManNAz to a final concentration of 25-50 µM. |

| Lysis Buffer | 1% NP-40, 150 mM NaCl, 50 mM Tris-HCl pH 7.4 | Supplement with protease inhibitors immediately before use. |

| Click Chemistry Reaction Buffer | PBS pH 7.4 | --- |

| Elution Buffer | Lysis Buffer + 100 mM DTT | Prepare fresh. |

| Wash Buffer 1 (Stringent) | 1% SDS in PBS | --- |

| Wash Buffer 2 (Urea) | 2 M Urea in 10 mM Tris-HCl pH 8.0, 1 M NaCl | Helps remove strongly interacting non-specific proteins.[18] |

| Wash Buffer 3 (Final) | 50 mM Ammonium Bicarbonate | --- |

4.2. Step-by-Step Methodology

Day 1-3: Metabolic Labeling

-

Culture cells in medium supplemented with Ac4ManNAz for 2-3 days to allow for incorporation into cell surface glycans.[19] For control plates, use standard medium.

Day 4: Cell Lysis and Click Chemistry 2. Wash cells twice with ice-cold PBS. 3. Lyse cells in Lysis Buffer on ice for 30 minutes. 4. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. 5. To the clarified lysate, add the following (final concentrations):

- Alkyne-phosphine or DBCO-SS-Biotin (for SPAAC): 50-100 µM

- For CuAAC (if not using live cells): Biotin-PEG-Azide (50 µM), THPTA (250 µM), CuSO4 (50 µM), and Sodium Ascorbate (2.5 mM).[19]

- Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

Day 4-5: Affinity Purification 7. Add pre-washed high-capacity streptavidin agarose beads to the lysate and incubate overnight at 4°C with rotation. 8. Pellet the beads by centrifugation and discard the supernatant. 9. Wash the beads sequentially with the following buffers to reduce non-specific binding:[18]

- 2x with Lysis Buffer

- 2x with Wash Buffer 1 (Stringent)

- 2x with Wash Buffer 2 (Urea)

- 3x with Wash Buffer 3 (Final)

Day 5: Elution and Sample Preparation 10. Add Elution Buffer to the beads and incubate at 56°C for 30 minutes with shaking. 11. Pellet the beads and collect the supernatant containing the eluted glycoproteins. 12. The sample is now ready for downstream analysis such as SDS-PAGE, Western blotting, or preparation for mass spectrometry. For mass spectrometry, proceed with protein reduction, alkylation, and tryptic digestion.[20][21]

Diagram: Experimental Workflow

Caption: An overview of the experimental workflow from cell labeling to analysis.

Downstream Applications and Data Analysis

The eluted proteins can be analyzed by various methods:

-

SDS-PAGE and Western Blotting: A straightforward method to visualize the captured proteins and confirm the presence of a specific target if a suitable antibody is available.

-

Mass Spectrometry (MS): The gold standard for identifying the full spectrum of captured proteins.[22] After elution, proteins are typically digested into peptides, which are then analyzed by LC-MS/MS.[21] The resulting data can be used to identify and quantify the enriched proteins, providing a snapshot of the cell-surface glycoproteome.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| High Background in Controls | Insufficient washing; Non-specific binding to beads. | Increase the number and stringency of wash steps.[18] Pre-clear the lysate with beads before adding the biotinylated sample.[23] Block beads with biotin before elution to saturate any remaining free streptavidin sites.[24] |

| Low Yield of Target Proteins | Inefficient metabolic labeling or click reaction; Steric hindrance. | Optimize the concentration and incubation time for the azido-sugar and click reagents. Ensure the use of a biotin probe with a long spacer arm to reduce steric hindrance.[8][19] |

| No Elution of Captured Proteins | Incomplete reduction of the disulfide bond. | Ensure the DTT or TCEP in the Elution Buffer is fresh and at a sufficient concentration. Increase incubation time or temperature for the elution step. |

Conclusion

This compound is a powerful and versatile tool for the bio-orthogonal labeling and enrichment of biomolecules. Its trifunctional design, combining a specific chemical handle, a high-affinity capture tag, and a cleavable linker, provides a robust workflow for isolating targets from complex biological systems.[7][25] By implementing a self-validating experimental design with appropriate controls and following optimized protocols, researchers can confidently explore the dynamic world of cellular biology with high precision and reliability.

References

- Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797.

- O'Loughlin, T., et al. (2012). Metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies. Glycobiology, 22(5), 678-688.

- Speers, A. E., & Cravatt, B. F. (2004). Cleavable Biotin Probes for Labeling of Biomolecules via the Azide–Alkyne Cycloaddition. Chemistry & Biology, 11(4), 535-546.

-

mediaTUM. (n.d.). Design of cleavable linkers and applications in chemical proteomics. Retrieved from [Link]

- Verhelst, S. H., et al. (2007). A Simple and Effective Cleavable Linker for Chemical Proteomics Applications.

- Prescher, J. A., et al. (2009). Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars.

- Wang, W., et al. (2016).

- Adusumalli, S., et al. (2019). Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes. bioRxiv.

-

Stanford University. (2009). Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic labeling strategy and visualization of sialylated glycans in developing zebrafish. Retrieved from [Link]

-

ResearchGate. (2014). How can I reduce non-specific binding of proteins on my streptavidin beads? Retrieved from [Link]

- Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of chemical research, 44(9), 666-676.

-

Oregon State University. (n.d.). Protein labeling. Unnatural Protein Facility. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of Cu-free click chemistry with existing bioorthogonal ligations. Retrieved from [Link]

-

Wikipedia. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]

- Fleming, I. N., et al. (2021). Bioorthogonal Chemistry and Its Applications. Chemical Reviews, 121(12), 6809-6860.

-

RSC Publishing. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. Retrieved from [Link]

-

Creative Biolabs Antibody. (n.d.). Troubleshooting of Direct ELISA with Streptavidin. Retrieved from [Link]

- St. Martin, L., & He, Y. (2022). Proximity labeling technologies to illuminate glycan-protein interactions. Glycobiology, 32(12), 1084-1093.

-

Rockland. (n.d.). Tips for Biotin, Avidin, & Streptavidin. Retrieved from [Link]

-

ACS Publications. (n.d.). Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. Retrieved from [Link]

-

NIH. (n.d.). Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2021). How can I reduce non-specific binding of protein using Streptavidin beads? Retrieved from [Link]

- Zeng, Y., et al. (2009). High efficiency labeling of glycoproteins on living cells.

-

NIH. (n.d.). BioID PULL-DOWN TO IDENTIFY CANDIDATE PROTEINS Materials. Retrieved from [Link]

-

ChemRxiv. (n.d.). Single-Sequence Identification of Modified Peptides: A One-Pot Method Using Homologous Biotinyl Azides. Retrieved from [Link]

-

ResearchGate. (2025). Cleavable trifunctional biotin reagents for protein labelling, capture and release. Retrieved from [Link]

-

NIH. (2023). (Glycan Binding) Activity-Based Protein Profiling in Cells Enabled by Mass Spectrometry-Based Proteomics. Retrieved from [Link]

-

NIH. (n.d.). Designing Bioorthogonal Reactions for Biomedical Applications. Retrieved from [Link]

-

PubMed. (n.d.). Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry. Retrieved from [Link]

-

PubMed Central. (n.d.). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Retrieved from [Link]

-

PubMed Central. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]

-

Springer Nature. (n.d.). Site-specific labeling of cell surface proteins with biophysical probes using biotin ligase. Retrieved from [Link]

-

NIH. (n.d.). A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat. Retrieved from [Link]

Sources

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein labeling | Unnatural Protein Facility [upf.biochem.oregonstate.edu]

- 5. lumiprobe.com [lumiprobe.com]

- 6. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]

- 10. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 12. lumiprobe.com [lumiprobe.com]

- 13. researchgate.net [researchgate.net]

- 14. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chemrxiv.org [chemrxiv.org]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. usherbrooke.ca [usherbrooke.ca]

- 25. biorxiv.org [biorxiv.org]

A Technical Guide to Azide-SS-Biotin: A Cleavable Biotinylation Reagent for Advanced Proteomics and Drug Development

Introduction: The Strategic Advantage of a Cleavable Linker

In the intricate landscape of molecular biology and drug development, the ability to selectively label, isolate, and then release a target biomolecule is paramount. Azide-SS-biotin has emerged as a powerful tool in this domain, ingeniously combining the high specificity of biotin-streptavidin interactions with the precision of "click chemistry" and the critical feature of reversibility. This guide provides an in-depth exploration of this compound, detailing its chemical properties, mechanism of action, and practical applications for researchers, scientists, and drug development professionals. At its core, this compound is a trifunctional molecule: an azide group for bioorthogonal conjugation, a biotin moiety for high-affinity capture, and a central disulfide bond that acts as a cleavable linker, allowing for the gentle release of the captured molecule.[1][2] This cleavable nature is crucial for applications where the recovery of the unmodified, biologically active target is the ultimate goal.[2][3]

Core Chemical and Physical Properties

The functionality of this compound is rooted in its distinct chemical structure. Understanding its fundamental properties is the first step toward its effective implementation in experimental workflows.

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₄N₆O₂S₃ | [1][4] |

| Molecular Weight | 404.57 g/mol | [1][5] |

| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-azidoethyldisulfanyl)ethyl]pentanamide | [1][4] |

| Common Synonyms | Azide-C2-SS-C2-biotin | [1][4][5] |

| Purity | Typically ≥95% | [1] |

| Storage | Recommended at -20°C for long-term stability | [1] |

Mechanism of Action: A Tripartite Functional System

The utility of this compound stems from the orchestrated action of its three key components. The workflow can be conceptualized as a "tag-capture-release" system, which is essential for clean sample preparation in downstream analyses like mass spectrometry.

-

The Azide Handle for Bioorthogonal Labeling : The terminal azide group (-N₃) is a bioorthogonal handle, meaning it does not react with native functional groups found in biological systems.[6] It serves as one half of a "click chemistry" reaction pair.[1] This allows for the highly specific and efficient covalent labeling of biomolecules (such as proteins, glycans, or nucleic acids) that have been metabolically, enzymatically, or chemically modified to contain a complementary alkyne group.[6][7] This reaction can be catalyzed by copper(I) (CuAAC) or proceed via a strain-promoted alkyne-azide cycloaddition (SPAAC) for applications in living cells where copper toxicity is a concern.[8][9]

-

The Biotin Moiety for High-Affinity Capture : Biotin exhibits one of the strongest known non-covalent interactions in nature with the protein streptavidin (or avidin), with a dissociation constant (Kd) on the order of 10⁻¹⁵ M.[3] This extraordinary affinity allows for the highly efficient capture and enrichment of biotinylated molecules from complex mixtures, such as cell lysates, using streptavidin-immobilized supports (e.g., magnetic beads or agarose resin).[3][7]

-

The Cleavable Disulfide Linker for Mild Elution : The central disulfide bond (-S-S-) is the key to the reagent's reversibility.[1][3] While the biotin-streptavidin interaction is so strong that elution typically requires harsh, denaturing conditions (which would damage the target biomolecule), the disulfide linker provides a point of controlled cleavage.[3] By introducing a mild reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), the disulfide bond is readily cleaved, releasing the labeled biomolecule from the streptavidin support, leaving the biotin tag behind.[2][3] This ensures that the eluted protein is in its native, unmodified state, which is critical for subsequent functional assays or mass spectrometry analysis.

Sources

- 1. This compound, CAS 1620523-64-9 | AxisPharm [axispharm.com]

- 2. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 3. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. This compound | C14H24N6O2S3 | CID 102514833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Azide-C2-SS-C2-biotin | TargetMol [targetmol.com]

- 6. mdpi.com [mdpi.com]

- 7. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocol for Reversible Protein Labeling using Azide-SS-Biotin

Introduction: Precision and Control in Protein Biotinylation